molecular formula C8H7IO3 B6204177 2-hydroxy-2-(3-iodophenyl)acetic acid CAS No. 873963-87-2

2-hydroxy-2-(3-iodophenyl)acetic acid

Cat. No.: B6204177
CAS No.: 873963-87-2
M. Wt: 278
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Description

2-Hydroxy-2-(3-iodophenyl)acetic acid is a mandelic acid derivative featuring a hydroxyl group at the α-carbon and a 3-iodophenyl substituent.

Properties

CAS No.

873963-87-2

Molecular Formula

C8H7IO3

Molecular Weight

278

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(3-iodophenyl)acetic acid typically involves the iodination of phenylacetic acid derivatives. One common method includes the reaction of (3-iodophenyl)acetonitrile with aqueous sodium hydroxide under reflux conditions . The reaction mixture is then extracted with diethyl ether, and the aqueous phase is acidified with hydrochloric acid to yield the desired product.

Industrial Production Methods

Industrial production methods for 2-hydroxy-2-(3-iodophenyl)acetic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(3-iodophenyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(3-iodophenyl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-phenylacetic acid.

    Substitution: Formation of 2-hydroxy-2-(3-substituted phenyl)acetic acid derivatives.

Scientific Research Applications

2-hydroxy-2-(3-iodophenyl)acetic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(3-iodophenyl)acetic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and physicochemical attributes of 2-hydroxy-2-(3-iodophenyl)acetic acid with analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties Key References
2-Hydroxy-2-(3-iodophenyl)acetic acid 3-Iodo C₈H₇IO₃ 278.04 High molecular weight due to iodine; potential steric hindrance.
2-Hydroxy-2-(3-nitrophenyl)acetic acid 3-Nitro C₈H₇NO₅ 197.15 Electron-withdrawing nitro group enhances acidity; used in synthetic intermediates.
2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid (Vanillylmandelic acid) 4-Hydroxy-3-methoxy C₉H₁₀O₅ 198.17 Antioxidant activity (ABTS, DPPH radical scavenging); high solubility in DMSO and ethanol.
2-Hydroxy-2-(4-methoxyphenyl)acetic acid 4-Methoxy C₉H₁₀O₄ 182.18 Found in plant extracts (e.g., Potamogeton maackianus); allelopathic effects.
2-Hydroxy-2-(3-trifluoromethylphenyl)acetic acid 3-Trifluoromethyl C₉H₇F₃O₃ 220.15 Lipophilic CF₃ group may enhance membrane permeability; investigated in pharmaceutical contexts.
Key Observations:
  • Iodine vs. Nitro Groups : The iodine atom in the target compound increases molecular weight and may reduce solubility compared to the nitro analog. Iodine’s polarizability could also influence photophysical properties.
  • Methoxy/Hydroxy Substitutions : Methoxy groups (e.g., 4-methoxy derivative) enhance lipophilicity, while hydroxyl groups (e.g., vanillylmandelic acid) improve antioxidant capacity .
(a) Antioxidant Activity
  • 3-Iodo Derivative: No direct antioxidant data are available, but the iodine atom’s electronegativity may alter redox properties compared to hydroxyl- or methoxy-substituted analogs.
(b) Biodegradation and Microbial Interactions
  • Phosphonate Analogs : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid is metabolized by Fusarium spp., highlighting the impact of substituents on microbial degradation pathways .
  • Lateral Dioxygenation Pathways : Pseudomonas sp. strain MPDS degrades polycyclic aromatic hydrocarbons (PAHs) via intermediates like 2-hydroxy-2-(2-hydroxyphenyl)acetic acid, suggesting aryl substituents influence biodegradation efficiency .
(c) Pharmaceutical Relevance

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